(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate is a bicyclic organic compound characterized by its unique azabicyclic structure. It is recognized for its potential applications in medicinal chemistry and as a synthetic intermediate in organic synthesis. The compound's systematic name reflects its stereochemistry and functional groups, indicating a trifluoroacetate ester of the bicyclic carboxylic acid.
This compound falls under the category of azabicyclic compounds, specifically classified as a bicyclic amine due to the presence of a nitrogen atom within its ring structure. It is also categorized as a carboxylic acid derivative due to the carboxylic acid functional group present in its structure.
The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate typically involves multi-step synthetic routes beginning from simpler precursors. The initial step often includes the formation of the bicyclic core through cyclization reactions, which can be achieved using various reagents and catalysts.
The molecular structure of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The stereochemistry is defined by the specific configuration at the chiral centers.
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate can participate in various chemical reactions typical for carboxylic acids and their derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields .
The mechanism of action for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate primarily involves its interaction with biological targets such as enzymes and receptors:
Data regarding specific interactions and binding affinities are still under investigation in various biological studies .
Relevant data indicates that careful handling is required due to potential reactivity with nucleophiles .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate has several scientific uses:
This compound represents a significant interest in both academic research and industrial applications due to its diverse functionalities and potential benefits in drug discovery and material science.
The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid relies on L-glutamic acid as a chiral pool starting material, enabling precise stereocontrol throughout the transformation sequence. This multi-step approach begins with the protection of glutamic acid's α-amino group, typically using tert-butoxycarbonyl (Boc) anhydride, to yield (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. Subsequent reduction of the γ-carboxyl group and intramolecular cyclization forms the key pyrroline intermediate. A critical dehydration step then introduces the exocyclic alkene necessary for the pivotal cyclopropanation reaction. The stereochemical integrity at C3 and C5 is preserved through judicious choice of protecting groups and reaction conditions, ensuring the desired (1S,3S,5S) configuration in the final product [1].
The synthesis culminates in acid hydrolysis to remove protecting groups, yielding the crystalline carboxylic acid derivative as a white solid (melting point: 210°C, molecular weight: 127.14 g/mol for the free base; 164.09 g/mol for the trifluoroacetate salt) [7]. This route achieves a total yield of approximately 30% over 5-7 steps, with the stereochemical outcome heavily dependent on the initial chiral template and minimization of epimerization during cyclization and cyclopropanation steps [1].
Table 1: Key Synthetic Steps from Glutamic Acid Derivative
Step | Transformation | Key Reagents/Conditions | Stereochemical Impact |
---|---|---|---|
1 | Amino Protection | Boc₂O, base | Preserves (S)-configuration |
2 | Cyclization | DMAP catalysis | Forms pyrrolidine core |
3 | Dehydration | POCl₃ or similar | Generates exocyclic alkene |
4 | Cyclopropanation | Asymmetric Simmons-Smith | Establishes bicyclic [3.1.0] core |
5 | Deprotection | Acid hydrolysis (TFA) | Yields trifluoroacetate salt |
Construction of the strained 2-azabicyclo[3.1.0]hexane core demands strategic bond formation to establish the cyclopropane ring fused to the pyrrolidine system. The most efficient approach involves an intramolecular cyclization of a linear precursor featuring appropriately positioned electrophilic and nucleophilic centers. Following glutamic acid derivatization, a dehydration step generates a key exocyclic alkene intermediate, setting the stage for the crucial cyclopropanation via carbenoid addition. This sequence ensures proper ring connectivity while maintaining stereochemical fidelity at the C3 and C5 positions [1].
Alternative routes explored in patents involve ring-closing strategies of imine precursors or oxidative cyclization of proline derivatives, though these methods often face challenges in controlling the relative stereochemistry across the three chiral centers. The glutamic acid pathway remains superior for generating the pharmacologically relevant (1S,3S,5S) isomer in enantiomerically enriched form. The bicyclic core's compact, rigid structure confers significant conformational restraint, making it valuable for peptide mimetics where α-helix stabilization is desired [2] [7].
4-Dimethylaminopyridine (DMAP) serves as an indispensable catalyst for the high-yielding intramolecular cyclization forming the pyrroline ring during the synthesis. Optimization studies reveal that the molar ratio of DMAP relative to reactants critically influences both reaction rate and yield. Maximum efficiency (82% yield) is achieved at a ratio of n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 [1]. Under these conditions, DMAP facilitates nucleophilic attack at the carbonyl carbon of the mixed anhydride intermediate, accelerating ring closure while suppressing racemization.
The catalytic mechanism involves DMAP acting as a superior acyl transfer agent compared to weaker bases like pyridine, forming a highly reactive acylpyridinium intermediate. This species undergoes rapid intramolecular nucleophilic displacement by the secondary amine, forming the lactam ring with retention of configuration at the stereogenic center. The optimized conditions represent a balance between catalytic efficiency and minimization of side products arising from over-acylation or epimerization [1].
The stereoselective formation of the cyclopropane ring constitutes the most critical transformation in the synthesis, accomplished via an asymmetric Simmons-Smith reaction. This reaction employs diethylzinc and diiodomethane to generate a zinc carbenoid species that adds stereospecifically to the exocyclic alkene precursor. The stereochemical outcome is heavily influenced by chiral auxiliaries or catalysts present in the reaction environment. In the optimized protocol, a chiral diol catalyst directs syn-facial addition, yielding the desired (1S,3S,5S) isomer with high diastereoselectivity [1].
Crucially, reaction time profoundly impacts the cis/trans diastereomeric ratio. Studies demonstrate that selectivity reaches an optimum (6:1 cis/trans) at 19.5 hours, providing a diastereomeric excess (de) of 72% for the desired (1S,3S,5S) isomer. Prolonged reaction times lead to diminished selectivity due to equilibration. The bicyclic structure's strain and the existing stereocenter adjacent to the alkene dictate the approach trajectory of the carbenoid, favoring formation of the endo-cyclopropane isomer where the carboxylic acid moiety occupies the pseudoequatorial position [1].
Table 2: Stereoselectivity in Simmons-Smith Cyclopropanation
Reaction Time (h) | cis/trans Ratio | Diastereomeric Excess (%) | Key Observation |
---|---|---|---|
5 | 3.5:1 | 56% | Suboptimal conversion |
12 | 5.2:1 | 68% | Near-optimal selectivity |
19.5 | 6:1 | 72% | Maximum selectivity |
24 | 5.6:1 | 69% | Onset of equilibration |
Conversion of the carboxylic acid to its trifluoroacetate salt enhances crystallinity, stability, and suitability for pharmaceutical applications. This salt formation occurs through proton transfer in aprotic solvents, with the choice of solvent significantly impacting crystal morphology and purity. Trifluoroacetic acid (TFA) is employed in stoichiometric excess (typically 2-5 equivalents) in solvents like diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane [2] [4] [8].
The mechanism involves initial protonation of the azabicyclo nitrogen by TFA, followed by electrostatic interaction between the resulting ammonium cation and the trifluoroacetate anion. This ionic pair subsequently precipitates as a crystalline solid. Solvent polarity dictates precipitation kinetics and crystal habit: ethereal solvents like MTBE promote slow crystallization of high-purity material, while dichloromethane yields finer crystals requiring trituration. The trifluoroacetate salt (CAS: 700376-58-5) exhibits enhanced stability under inert storage conditions (2-8°C under nitrogen or argon) compared to the free base, making it the preferred form for handling and storage [8].
Table 3: Solvent Effects in Trifluoroacetate Salt Formation
Solvent | Reaction Temperature | Crystal Characteristics | Pharmaceutical Utility |
---|---|---|---|
Methyl tert-butyl ether (MTBE) | 0-5°C | Large, well-defined crystals | High purity material for synthesis |
Diethyl ether | -10 to 0°C | Fine needles | Suitable for filtration |
Dichloromethane | 20-25°C | Amorphous precipitate | Requires recrystallization |
Ethyl acetate | 0-10°C | Platelets | Intermediate purity |
The trifluoroacetate salt serves as a key intermediate for synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors such as Saxagliptin. Its structural rigidity, conferred by the bicyclic scaffold, stabilizes the bioactive conformation of peptide mimetics, inhibiting conformational changes that lead to protein misfolding. The salt form offers improved solubility in organic reaction media during subsequent amide coupling steps en route to active pharmaceutical ingredients [7] [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2